An In-Depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
An In-Depth Technical Guide to (S,R,S)-AHPC-PEG3-NH2 Hydrochloride: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a key bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality. This synthetic E3 ligase ligand-linker conjugate is integral to the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of (S,R,S)-AHPC-PEG3-NH2 hydrochloride. It is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel therapeutics based on targeted protein degradation.
Core Chemical Properties
(S,R,S)-AHPC-PEG3-NH2 hydrochloride, also known by synonyms such as VH032-PEG3-NH2 hydrochloride, is a well-characterized molecule. Its structure incorporates three essential components:
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A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (arylhydroxyproline derivative) moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1]
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A Polyethylene Glycol (PEG) Spacer: A three-unit PEG linker enhances aqueous solubility and provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
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A Terminal Amine: This primary amine group serves as a reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest, typically through the formation of a stable amide bond.
The hydrochloride salt form of the molecule enhances its stability and simplifies handling in experimental settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for (S,R,S)-AHPC-PEG3-NH2 hydrochloride.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2097971-11-2 | [1] |
| Molecular Formula | C₃₀H₄₆ClN₅O₇S | [1] |
| Molecular Weight | 656.23 g/mol | [1] |
| Purity | ≥95% - 99.01% | [1] |
| Appearance | Light yellow to brown solid |
Table 2: Physicochemical and Handling Information
| Property | Value | Reference(s) |
| Form | Powder or crystals | |
| Storage Temperature | 2-8°C | |
| Solubility | Soluble in DMSO |
Mechanism of Action: The PROTAC Pathway
(S,R,S)-AHPC-PEG3-NH2 hydrochloride functions as a critical building block in the assembly of a PROTAC. The PROTAC's mechanism of action is a catalytic process that leverages the cell's ubiquitin-proteasome system.
The process begins with the PROTAC molecule simultaneously binding to a target protein of interest (POI) and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
The primary application of (S,R,S)-AHPC-PEG3-NH2 hydrochloride is in the synthesis of PROTACs. The following sections provide a general protocol for PROTAC synthesis and subsequent evaluation of its activity.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of (S,R,S)-AHPC-PEG3-NH2 hydrochloride to a target protein ligand containing a carboxylic acid functional group.
Materials:
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(S,R,S)-AHPC-PEG3-NH2 hydrochloride
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Target protein ligand with a carboxylic acid moiety
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Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)
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Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
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Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
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Reaction vial and stirring apparatus
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Purification system (e.g., preparative HPLC)
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Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
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Activation of Carboxylic Acid: In a reaction vial, dissolve the target protein ligand (1 equivalent) and amide coupling reagents (e.g., HATU and HOBt, 1.1 equivalents each) in anhydrous DMF. Stir the mixture at room temperature for 15-30 minutes.
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Amine Addition: In a separate vial, dissolve (S,R,S)-AHPC-PEG3-NH2 hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt and act as a base.
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Coupling Reaction: Add the solution of the activated carboxylic acid to the solution of (S,R,S)-AHPC-PEG3-NH2.
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Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS until the starting materials are consumed (typically 2-12 hours).
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Work-up and Purification: Upon completion, quench the reaction with water and purify the crude product by preparative reverse-phase HPLC to yield the final PROTAC molecule.
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Characterization: Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
General workflow for PROTAC synthesis and evaluation.
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
This protocol outlines a standard method to assess the ability of a synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
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Relevant cell line expressing the target protein
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Synthesized PROTAC
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Cell culture reagents
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA or Bradford protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody specific for the target protein
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Primary antibody for a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
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Separate the proteins by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
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Probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.
Conclusion
(S,R,S)-AHPC-PEG3-NH2 hydrochloride is a vital research tool for the development of PROTACs, a promising new class of therapeutics. Its well-defined chemical properties and versatile reactivity make it a valuable building block for creating potent and selective protein degraders. This guide provides a foundational understanding of its characteristics and a practical framework for its application in the synthesis and evaluation of novel PROTAC molecules. As the field of targeted protein degradation continues to evolve, the utility of such well-characterized reagents will undoubtedly contribute to the advancement of new treatments for a wide range of diseases.
